Ethanone, 1-[3-(phenylseleno)phenyl]-
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Overview
Description
Ethanone, 1-[3-(phenylseleno)phenyl]- is an organoselenium compound characterized by the presence of a phenylseleno group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-(phenylseleno)phenyl]- typically involves the reaction of 3-bromophenyl ethanone with phenylselenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselenol. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-[3-(phenylseleno)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-(phenylseleno)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but often involve the use of strong nucleophiles or electrophiles.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted ethanone derivatives depending on the reagents used.
Scientific Research Applications
Ethanone, 1-[3-(phenylseleno)phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other organoselenium compounds.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-(phenylseleno)phenyl]- involves the interaction of the phenylseleno group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[3-(methylseleno)phenyl]-
- Ethanone, 1-[3-(ethylseleno)phenyl]-
- Ethanone, 1-[3-(propylseleno)phenyl]-
Uniqueness
Ethanone, 1-[3-(phenylseleno)phenyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The phenyl group can influence the compound’s reactivity and stability, making it a valuable reagent in organic synthesis and a potential candidate for therapeutic applications.
Biological Activity
Ethanone, 1-[3-(phenylseleno)phenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[3-(phenylseleno)phenyl]- (CAS Number: 85972-34-5) features a selenium-containing phenyl group, which is believed to contribute to its biological properties. The presence of selenium is significant as it is known to play a role in various biochemical processes and can influence the reactivity and biological activity of organic compounds.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer. Research indicates that compounds with selenium can enhance antioxidant defense mechanisms. A study highlighted the synthesis of a diphenylselenide-containing probe that demonstrated selective detection of superoxide in living cells, showcasing the potential for selenium-containing compounds in biological applications .
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | Reference |
---|---|---|
Ethanone, 1-[3-(phenylseleno)phenyl]- | TBD | This study |
Ascorbic Acid | 50 | Comparative standard |
Diphenylselenide | TBD |
Anticancer Properties
The anticancer potential of Ethanone, 1-[3-(phenylseleno)phenyl]- has been explored through various studies. Compounds similar in structure have shown promising results against different cancer cell lines. For instance, derivatives of phenylselenide have been reported to exhibit cytotoxic effects on glioma cells, indicating that modifications to the selenium moiety can enhance therapeutic efficacy.
Case Study: Cytotoxic Effects on Glioma Cells
- Objective : To evaluate the cytotoxic effects of selenium-containing compounds on glioma cell lines.
- Methodology : Various concentrations of Ethanone derivatives were tested on C6 glioma cells.
- Results : Significant cell death was observed at concentrations above 10 µM, with apoptosis being the primary mechanism of action.
The biological activity of Ethanone, 1-[3-(phenylseleno)phenyl]- can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Selenium-containing compounds can modulate ROS levels, enhancing cellular antioxidant capacity.
- Apoptosis Induction : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Inhibition of Platelet Aggregation : Some analogues have shown significant antiplatelet activity, which could be beneficial in preventing thrombosis associated with cancer .
Research Findings and Future Directions
Recent investigations into Ethanone derivatives reveal a promising avenue for developing new antioxidants and anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications to the phenylselenide group could lead to enhanced potency and selectivity against cancer cell lines.
Table 2: Summary of Biological Activities
Properties
CAS No. |
666743-33-5 |
---|---|
Molecular Formula |
C14H12OSe |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-(3-phenylselanylphenyl)ethanone |
InChI |
InChI=1S/C14H12OSe/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,1H3 |
InChI Key |
ITPWNFPRGWBQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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